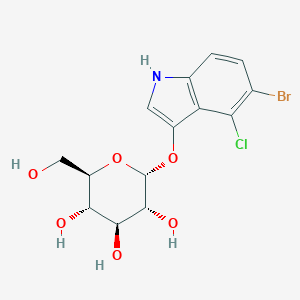

5-Bromo-4-chloro-3-indolyl a-D-glucopyranoside

Descripción general

Descripción

La tianeptina sódica es un compuesto tricíclico utilizado principalmente como antidepresivo. Fue descubierto y patentado por la Sociedad Francesa de Investigación Médica en la década de 1960. La tianeptina sódica es conocida por sus propiedades farmacológicas únicas, que la distinguen de otros antidepresivos tricíclicos. Se utiliza para tratar el trastorno depresivo mayor, la ansiedad, el asma y el síndrome del intestino irritable .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de tianeptina sódica implica varios pasos. Un método común incluye la preparación de un intermedio, 3,11-dicloro-6,11-dihidro-6-metil-dibenzo[c,f][1,2]tiazepina-5,5-dióxido. Este intermedio se prepara añadiendo 3-cloro-6,11-dihidro-6-metil-dibenzo[c,f][1,2]tiazepina-11-alcohol-5,5-dióxido a un disolvente orgánico, seguido de la adición de un reactivo cloro-sustituido. La mezcla se calienta a reflujo, se enfría, se filtra y se seca .

Métodos de producción industrial: En entornos industriales, la tianeptina sódica se produce disolviendo ácido tianeptina en agua desionizada, seguido de la adición de una solución acuosa de hidróxido de sodio. La mezcla se agita, se calienta y se filtra para obtener tianeptina sódica como un polvo blanco .

Análisis De Reacciones Químicas

Tipos de reacciones: La tianeptina sódica experimenta diversas reacciones químicas, incluyendo la oxidación, la reducción y la sustitución.

Reactivos y condiciones comunes:

Oxidación: Implica el uso de agentes oxidantes como el peróxido de hidrógeno.

Reducción: Típicamente emplea agentes reductores como el borohidruro de sodio.

Sustitución: Utiliza reactivos como los halógenos para reacciones de cloro-sustitución.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de la tianeptina, como los que tienen anillos aromáticos modificados o cadenas laterales alteradas .

Aplicaciones Científicas De Investigación

Chromogenic Substrate for Enzymes

X-Gluc acts as a chromogenic substrate primarily for the enzyme β-glucuronidase (GUS) and α-glucosidase. Upon hydrolysis by these enzymes, it produces an intense blue precipitate, facilitating the identification of organisms that express these enzymes.

Microbiological Identification

X-Gluc is used in microbiological culture media for detecting α-glucosidase-positive organisms. It is particularly effective in identifying specific strains of bacteria such as Escherichia coli and Enterobacter sakazakii . The compound's ability to yield a visible color change makes it a valuable tool for rapid screening in clinical and environmental microbiology.

Histochemical Applications

In histochemistry, X-Gluc is employed to visualize the presence of α-D-glucosidases in tissue samples. It has been shown to be an effective substrate for demonstrating enzyme activity in situ, allowing researchers to study enzyme localization within cells and tissues .

Transgenic Plant Research

X-Gluc serves as a reporter gene marker in transgenic plants, particularly for GUS gene fusions. It aids in the screening of genetically modified organisms by indicating successful gene expression through colorimetric changes .

Data Table: Applications Summary

| Application Area | Description | Key Organisms/Enzymes |

|---|---|---|

| Chromogenic Substrate | Produces blue precipitate upon enzymatic action | β-glucuronidase, α-glucosidase |

| Microbiological Identification | Rapid identification of specific bacterial strains | E. coli, Enterobacter sakazakii |

| Histochemical Detection | Visualization of enzyme activity in tissue samples | α-D-glucosidases |

| Transgenic Plant Research | Reporter gene marker for GUS fusions | Various transgenic plants |

Case Study 1: Identification of Escherichia coli

In a study published in Applied and Environmental Microbiology, researchers utilized X-Gluc for the rapid identification of E. coli strains from environmental samples. The study demonstrated that X-Gluc could differentiate between pathogenic and non-pathogenic strains based on enzymatic activity, highlighting its potential for environmental monitoring .

Case Study 2: Histochemical Analysis

Another significant application was reported in Histochemistry, where X-Gluc was used to investigate the distribution of α-D-glucosidases in human tissues. The results indicated distinct patterns of enzyme activity that correlated with specific pathological conditions, emphasizing the compound's utility in clinical diagnostics .

Mecanismo De Acción

La tianeptina sódica ejerce sus efectos a través de múltiples mecanismos:

Mejora de la recaptación de serotonina: A diferencia de los antidepresivos típicos, la tianeptina mejora la recaptación de serotonina, lo que lleva a un aumento de los niveles de serotonina en el cerebro.

Agonismo del receptor opioide: Actúa como un agonista atípico del receptor μ-opioide, contribuyendo a sus efectos antidepresivos y ansiolíticos

Modulación del glutamato: Modula los receptores de glutamato, lo que también puede desempeñar un papel en sus efectos terapéuticos.

Compuestos similares:

- Amitriptilina

- Imipramina

- Fluoxetina

Comparación: La tianeptina sódica es única entre los antidepresivos tricíclicos debido a su doble mecanismo de acción que implica la mejora de la recaptación de serotonina y el agonismo del receptor opioide. Esta doble acción la distingue de otros compuestos como la amitriptilina y la imipramina, que inhiben principalmente la recaptación de serotonina y noradrenalina. La fluoxetina, un inhibidor selectivo de la recaptación de serotonina, difiere de la tianeptina en su falta de actividad en el receptor opioide .

Comparación Con Compuestos Similares

- Amitriptyline

- Imipramine

- Fluoxetine

Comparison: Tianeptine sodium is unique among tricyclic antidepressants due to its dual mechanism of action involving serotonin reuptake enhancement and opioid receptor agonism. This dual action distinguishes it from other compounds like amitriptyline and imipramine, which primarily inhibit serotonin and norepinephrine reuptake. Fluoxetine, a selective serotonin reuptake inhibitor, differs from tianeptine in its lack of opioid receptor activity .

Actividad Biológica

5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside, commonly referred to as X-Glc, is a synthetic compound widely utilized in microbiological research due to its chromogenic properties. This compound serves as a substrate for various enzymes, particularly α-D-glucosidases, and has significant applications in the differentiation of bacterial species based on their metabolic capabilities. This article explores the biological activity of X-Glc, highlighting its mechanisms, applications, and relevant studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅BrClNO₆ |

| Molecular Weight | 407.622 g/mol |

| Melting Point | 249-251 °C |

| Solubility | DMF: 50 mg/mL |

| Density | 1.882 g/cm³ |

X-Glc acts as a chromogenic substrate for β-D-glucosidase and α-D-glucosidase enzymes. Upon hydrolysis by these enzymes, X-Glc produces a blue indigo dye, which can be visually detected. This property allows for the selective identification of certain bacteria based on their enzymatic activity. For instance, bacteria that express α-D-glucosidase will produce blue-green colonies when cultured on media containing X-Glc.

Applications in Microbiology

- Differentiation of Bacterial Species :

- Detection of Enzymatic Activity :

- Chromogenic Media Development :

Study 1: Detection of Enterobacter sakazakii

In a study by Lehner et al. (2006), X-Glc was utilized to differentiate Enterobacter sakazakii from other enteric pathogens based on pigment production linked to enzyme activity. The study demonstrated that colonies producing a blue color were indicative of α-D-glucosidase activity, facilitating rapid identification in clinical settings .

Study 2: Identification of Escherichia coli

A novel chromogenic medium containing X-Glc was developed for the rapid identification of E. coli in shellfish and wastewater samples. The study reported that out of 1,025 presumptively positive colonies, those that turned blue were confirmed as E. coli , underscoring the specificity and reliability of X-Glc as a diagnostic tool .

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrClNO6/c15-5-1-2-6-9(10(5)16)7(3-17-6)22-14-13(21)12(20)11(19)8(4-18)23-14/h1-3,8,11-14,17-21H,4H2/t8-,11-,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIFSICVWOWJMJ-HRNXZZBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)O)O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C2=C1NC=C2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370036 | |

| Record name | 5-Bromo-4-chloro-1H-indol-3-yl alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108789-36-2 | |

| Record name | 5-Bromo-4-chloro-1H-indol-3-yl alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.